molecular formula C15H22O B094254 3,5-Di-tert-butylbenzaldehyde CAS No. 17610-00-3

3,5-Di-tert-butylbenzaldehyde

Cat. No. B094254
M. Wt: 218.33 g/mol
InChI Key: BRUITYMDHWNCIG-UHFFFAOYSA-N
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Patent
US06391951B1

Procedure details

3.5 g of boric acid was heated in 150 ml of ethylene glycol at 150° C. for 30 minutes, in a 500 cc flask equipped with a reflux condenser. 25 g of hexamethylenetetramine and 21 g of 2,6-bis (1,1-dimethylethyl)phenol were then added and the solution maintained at 148-150° C. for 15 minutes. After cooling to 125° C. at which stage the first crystals appeared, 150 ml of H2SO4 (30% 0 was added and stirring was continued for another 30 minutes. The resulting slurry was filtered and washed with warm water. After drying, 22 g of 3,5-bis (1,1-dimethylethyl)benzaldehyde was obtained.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(O)(O)O.C1N2CN3CN(C2)CN1C3.[CH3:15][C:16]([C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([CH3:28])([CH3:27])[CH3:26])[C:20]=1O)([CH3:18])[CH3:17].OS(O)(=O)=O.CC(C1C=C(C=C)C=C(C(C)(C)C)[C:40]=1[OH:51])(C)C>C(O)CO>[CH3:15][C:16]([C:19]1[CH:24]=[C:23]([CH:22]=[C:21]([C:25]([CH3:28])([CH3:27])[CH3:26])[CH:20]=1)[CH:40]=[O:51])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
21 g
Type
reactant
Smiles
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C1=C(C(=CC(=C1)C=C)C(C)(C)C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
149 (± 1) °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 125° C. at which stage the first crystals
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
washed with warm water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)(C)C=1C=C(C=O)C=C(C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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